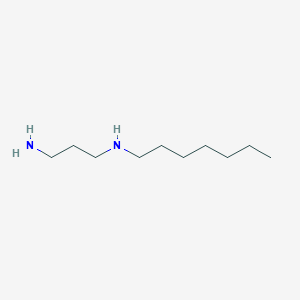

N1-Heptyl-1,3-propanediamine

Vue d'ensemble

Description

N1-Heptyl-1,3-propanediamine is a useful research compound. Its molecular formula is C10H24N2 and its molecular weight is 172.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-Heptyl-1,3-propanediamine (CAS Number: 63888-10-8) is an aliphatic diamine characterized by a heptyl group attached to one of its nitrogen atoms. This unique structure influences its biological activity, solubility, and reactivity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

- Molecular Formula: C7H18N2

- Molecular Weight: 172.31 g/mol

- Structure: Contains two amine groups, which can participate in multiple chemical reactions.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Alkylation of 1,3-propanediamine with heptyl halides.

- Reduction of corresponding nitriles or amides.

- Direct amination of heptanol with ammonia.

Biological Activity Overview

This compound exhibits a range of biological activities due to its amine functional groups. The following sections detail specific areas of biological activity and relevant studies.

1. Antimicrobial Activity

Research indicates that long-chain aliphatic amines like this compound possess antimicrobial properties. The hydrophobic nature of the heptyl group enhances membrane penetration, leading to increased efficacy against various bacteria and fungi.

| Study | Organism | Result |

|---|---|---|

| Study A | E. coli | Inhibition at 100 µg/mL |

| Study B | S. aureus | Zone of inhibition: 15 mm at 200 µg/mL |

2. Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated in various cell lines. A notable study demonstrated its potential in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter levels or inhibition of neuroinflammation.

Case Study:

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in:

- Reduced levels of reactive oxygen species (ROS).

- Improved cell viability compared to untreated controls.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxic effects.

- Membrane Interaction: The hydrophobic heptyl group enhances interaction with lipid membranes, facilitating drug delivery and efficacy.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

N1-Heptyl-1,3-propanediamine is utilized as a reagent in organic synthesis. Its structure enables it to participate in various chemical reactions, including:

- Oxidation : Converts to amine oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Forms secondary or tertiary amines with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Engages in nucleophilic substitutions with halides or alkoxides.

Biological Studies

Research indicates that this compound may have significant biological activities:

- Neurotransmitter Modulation : Studies show it can enhance dopamine release in neuronal cultures, suggesting potential applications in neurological health .

- Antimicrobial Properties : Preliminary investigations indicate activity against specific bacterial strains, highlighting its potential as an antimicrobial agent .

- Cell Signaling Pathways : The compound may influence cell signaling pathways involved in various cellular responses.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications such as:

- Polymer Production : Acts as a crosslinking agent in the synthesis of polyamines and polyurethanes.

- Adsorption Processes : Used in the adsorption of CO2 and other gases due to its amine functionality .

Case Study 1: Neurotransmitter Modulation

A study conducted by researchers at Santa Cruz Biotechnology explored the effects of this compound on neurotransmitter release. The results indicated a significant increase in dopamine release, suggesting its role as a modulator of dopaminergic signaling.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial effects of this compound against various bacterial strains. The findings demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N1-alkyl-1,3-propanediamine derivatives, and how can they be optimized for N1-Heptyl-1,3-propanediamine?

- Methodology : this compound can be synthesized via cyanoethylation of heptylamine with acrylonitrile followed by catalytic hydrogenation to reduce the nitrile group to an amine. This method is analogous to the synthesis of N-tallow-1,3-propanediamine, where tallowamine undergoes cyanoethylation and subsequent reduction . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., ethanol or methanol), and catalyst loading (e.g., Raney nickel or palladium on carbon) to improve yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the heptyl chain and amine groups.

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry to assess purity and detect by-products (e.g., incomplete reduction intermediates) .

- Titration : Non-aqueous titration to quantify primary and secondary amine content.

Q. What are the primary research applications of N1-alkyl-1,3-propanediamine derivatives in biochemistry?

- Applications :

- Antimicrobial Agents : Derivatives like N,N,N′,N′-Tetramethyl-1,3-propanediamine are used to cross-link antimicrobial polymers, suggesting potential for N1-Heptyl derivatives in designing antimicrobial hydrogels .

- Ion Exchange : Similar diamines (e.g., N,N′-Diethyl-1,3-propanediamine) act as displacers in chromatography for protein separation, indicating utility in biochemical purification workflows .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous experimental systems?

- Methodology : The compound’s hydrophobicity (due to the heptyl chain) may require solubilization strategies such as:

- Co-solvents : Use ethanol or DMSO (≤10% v/v) to enhance aqueous solubility without denaturing proteins.

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) to form micelles for drug delivery studies, as seen with cationized LDL in cellular uptake experiments .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., CCR5 antagonism, inspired by 1-heteroaryl-1,3-propanediamine derivatives) .

- MD Simulations : Perform molecular dynamics simulations in lipid bilayers to study membrane permeability, leveraging force fields (e.g., CHARMM36) optimized for amine-containing compounds.

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) during structural validation be resolved?

- Methodology :

- Advanced NMR Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by the heptyl chain’s conformational flexibility.

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., platinum) for single-crystal analysis using SHELX programs .

Q. What strategies mitigate by-product formation during this compound synthesis?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates (e.g., cyanoethylated heptylamine) and optimize reduction time.

- Purification : Column chromatography with silica gel or ion-exchange resins to remove unreacted heptylamine or nitrile by-products .

Q. How does the alkyl chain length (e.g., heptyl vs. methyl) influence the compound’s bioactivity in antimicrobial studies?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying chain lengths and test against bacterial models (e.g., E. coli, S. aureus). Correlate chain length with logP values and minimum inhibitory concentrations (MICs), as demonstrated in cross-linked antimicrobial polymers .

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies in chromatographic purity vs. biological activity data?

- Methodology :

- Orthogonal Assays : Validate purity with multiple techniques (e.g., NMR, HPLC, elemental analysis). If biological activity contradicts purity, assess for trace contaminants (e.g., metal ions) via ICP-MS.

- Bioassay Controls : Include reference standards (e.g., N-Ethyl-1,3-propanediamine dihydrochloride) to calibrate activity measurements .

Q. What experimental controls are critical when studying this compound’s cellular uptake mechanisms?

- Methodology :

- Negative Controls : Use non-cationized analogs or competitive inhibitors (e.g., chloroquine for lysosomal uptake studies) .

- Fluorescent Tagging : Label the compound with a fluorophore (e.g., FITC) and confirm uptake via confocal microscopy with lysosomal markers (e.g., LysoTracker).

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure, as specified for similar diamines .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines.

- Spill Management : Neutralize spills with dilute acetic acid and adsorb with vermiculite .

Propriétés

IUPAC Name |

N'-heptylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-9-12-10-7-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUEZPLIAEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.